Carminic Acid

描述

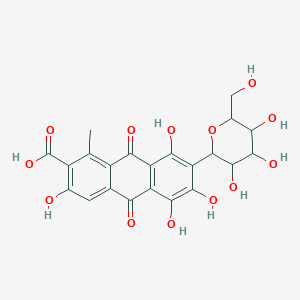

Structure

3D Structure

属性

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-JNVSTXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022817 | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS] | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COCHINEAL, CARMINIC ACID, CARMINES | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions | |

CAS No. |

1260-17-9, 1343-78-8, 1390-65-4 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochineal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CID8Z8N95N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Biosynthesis of Carminic Acid in Dactylopius coccus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminic acid is a potent, naturally occurring red pigment synthesized by the scale insect Dactylopius coccus. For centuries, this anthraquinone C-glucoside has been utilized as a colorant in food, textiles, and cosmetics. Beyond its tinctorial properties, this compound and its derivatives are of increasing interest to the pharmaceutical industry due to their potential biological activities. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in D. coccus, summarizing the current understanding of the enzymatic steps, relevant quantitative data, and general experimental methodologies for pathway investigation.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Dactylopius coccus is a polyketide pathway, initiated from the condensation of acetyl-CoA and malonyl-CoA.[1][2] The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS), cyclases, monooxygenases, and a C-glucosyltransferase.[1][3] The key intermediates in the pathway include flavokermesic acid anthrone, flavokermesic acid, and kermesic acid.[1][4]

The proposed biosynthetic route commences with the formation of a hypothetical octaketide through the action of a PKS.[2] This octaketide then undergoes cyclization to form flavokermesic acid anthrone, the first cyclic intermediate in the pathway.[4] Subsequent oxidation steps, catalyzed by monooxygenases, are believed to convert flavokermesic acid anthrone to flavokermesic acid and then to kermesic acid. The final step in the biosynthesis is the C-glucosylation of kermesic acid to yield this compound, a reaction catalyzed by the C-glucosyltransferase DcUGT2.[1] There is also evidence to suggest that glucosylation can occur at the flavokermesic acid stage.[2]

Quantitative Data

Quantitative data on the biosynthesis of this compound directly within Dactylopius coccus is limited in the scientific literature. However, data on the yield of this compound from the insect and production in heterologous systems provide valuable insights.

| Parameter | Value | Organism/Condition | Reference |

| This compound Yield | |||

| Ultrasound-Assisted Extraction | 49.2 ± 3.25% of dry weight | Dactylopius coccus | |

| Conventional Extraction | 31.9 ± 3.4% of dry weight | Dactylopius coccus | |

| Smallest Sterile Adult Females | 26.27% of dry weight | Dactylopius coccus | |

| Heterologous Production | |||

| This compound Titer | 0.63 ± 0.02 mg/L | Engineered Escherichia coli | [5] |

| This compound Titer | 7580.9 µg/L | Engineered Saccharomyces cerevisiae |

Experimental Protocols

Detailed experimental protocols for the direct study of this compound biosynthesis in Dactylopius coccus are not extensively documented. The following are generalized methodologies based on studies of heterologous expression and characterization of the pathway's enzymes.

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Synthesis and Cloning: The coding sequences for the putative polyketide synthase, monooxygenases, and C-glucosyltransferase (e.g., DcUGT2) from D. coccus are synthesized and codon-optimized for expression in a suitable host, such as E. coli or S. cerevisiae. The genes are then cloned into appropriate expression vectors.

-

Host Transformation and Culture: The expression constructs are transformed into the chosen host organism. The recombinant strains are cultured under optimized conditions (e.g., temperature, media composition, and induction agent concentration) to maximize protein expression.

-

Protein Purification: The expressed enzymes, often with an affinity tag (e.g., His-tag), are purified from cell lysates using affinity chromatography. The purity and concentration of the enzymes are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

In Vitro Enzyme Assays

-

Polyketide Synthase (PKS) Activity Assay: A typical PKS assay involves incubating the purified PKS with the starter unit (acetyl-CoA) and the extender unit ([14C]-labeled malonyl-CoA) in a suitable buffer. The reaction products are then extracted and analyzed by thin-layer chromatography (TLC) and autoradiography or by liquid chromatography-mass spectrometry (LC-MS) to identify the polyketide products.

-

Monooxygenase Activity Assay: The activity of the monooxygenases can be assayed by incubating the purified enzyme with the substrate (e.g., flavokermesic acid anthrone or flavokermesic acid) and a cofactor (e.g., NADPH) in an appropriate buffer. The reaction is monitored for the consumption of the substrate and the formation of the hydroxylated product using high-performance liquid chromatography (HPLC) or LC-MS.

-

C-glucosyltransferase (DcUGT2) Activity Assay: The activity of DcUGT2 is determined by incubating the purified enzyme with the acceptor substrate (kermesic acid or flavokermesic acid) and the sugar donor (UDP-glucose) in a suitable reaction buffer. The formation of the C-glucoside product (this compound or its precursor) is monitored by HPLC or LC-MS.

Metabolite Extraction and Analysis from D. coccus

-

Sample Preparation: Dried D. coccus insects are ground into a fine powder.

-

Extraction: The powder is extracted with a suitable solvent system (e.g., water, ethanol, or a mixture) to solubilize this compound and its precursors. Extraction can be enhanced by methods such as sonication or heating.

-

Analysis: The extract is filtered and analyzed by HPLC or LC-MS to identify and quantify this compound and other pathway intermediates.

Mandatory Visualizations

Caption: The proposed biosynthesis pathway of this compound in Dactylopius coccus.

Caption: A general experimental workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in Dactylopius coccus is a complex process involving a dedicated set of enzymes. While the general pathway has been elucidated, further research is required to fully characterize the kinetics and regulation of each enzymatic step within the insect. The heterologous production of this compound has not only confirmed the key enzymes involved but also opened up avenues for the sustainable production of this valuable natural product. The information and methodologies presented in this guide serve as a foundation for researchers and professionals seeking to further explore and exploit the biosynthetic machinery of this compound.

References

An In-depth Technical Guide to the Natural Sources and Biological Role of Carminic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carminic acid, a natural anthraquinone colorant. It details its origins in nature, methods for its extraction and purification, and delves into its multifaceted biological roles, including its antioxidant, antitumor, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a C-glucosyl anthraquinone that is naturally synthesized by several species of scale insects as a defense mechanism against predators.[1] The most commercially significant source is the cochineal insect (Dactylopius coccus), a parasite of prickly pear cacti of the Opuntia genus.[1][2] Other notable producers include the Armenian cochineal (Porphyrophora hamelii) and the Polish cochineal (Porphyrophora polonica).[1] The female insects produce the highest concentrations of this compound.[3]

The concentration of this compound can vary depending on the insect species, its developmental stage, and the extraction method employed. Newborn cochineal insects have been found to contain approximately 3.0% this compound by body weight, while adult females contain around 1.5%.[4] However, when dried, the concentration of this compound in the insects can be significantly higher.

The following table summarizes the quantitative data on this compound content from its primary natural source, Dactylopius coccus.

| Source Material | Preparation | This compound Content (%) | Reference(s) |

| Dactylopius coccus | Dried insects | 19–22% | [2] |

| Dactylopius coccus | Dried insects (Grade #1) | 20-22% | [5] |

| Dactylopius coccus | Dried insects | 94-98% of total dye | [3] |

| Dactylopius coccus (females) | Fresh weight | ~1.5% | [4] |

| Dactylopius coccus (newborns) | Fresh weight | ~3.0% | [4] |

Experimental Protocols: Extraction and Purification of this compound

The extraction of this compound from cochineal insects is a critical step in its isolation and purification. Various methods have been developed, ranging from traditional aqueous extractions to more modern, efficient techniques.

Conventional Aqueous Extraction

This method is the most traditional and widely used for the extraction of this compound.

Methodology:

-

Preparation of Insect Material: Dried cochineal insects are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered insects are boiled in water or an aqueous-ammonia or sodium carbonate solution.[2] The mixture is stirred vigorously for 15-30 minutes to ensure maximum extraction of this compound.[5]

-

Filtration: The resulting solution is filtered to remove insoluble insect debris. A flocculant may be added to aid in the clarification of the extract.[5]

-

Precipitation: The pH of the clear extract is adjusted to 5.0-5.5 with the addition of citric acid.[5] An aluminum salt (alum) and a calcium salt are then added to the solution.[5]

-

Carmine Formation: The solution is boiled for 15-20 minutes, during which the aluminum/calcium salt of this compound, known as carmine, precipitates out of the solution.[5]

-

Isolation and Drying: The precipitated carmine is collected by filtration, washed, and then dried to yield a purified pigment.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more modern and efficient method that can significantly increase the yield of this compound.

Methodology:

-

Sample Preparation: Dried and ground cochineal insects are mixed with a solvent (e.g., a 1:20 g/mL ratio of insect powder to a methanol/water or ethanol/water solvent).[4]

-

Ultrasonic Treatment: The mixture is subjected to ultrasonic irradiation at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes).[6]

-

Separation: The extract is separated from the solid insect residue by centrifugation or filtration.

-

Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure, to yield the crude this compound.

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Biological and Pharmacological Roles of this compound

Beyond its use as a natural colorant, this compound exhibits a range of biological activities that are of interest to the scientific and drug development communities.

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states. Its antioxidant properties are attributed to its anthraquinone structure.

Quantitative Data:

| Assay | Test Substance | IC50 Value | Reference(s) |

| DPPH Radical Scavenging | Dactylopius opuntiae extract | 5729.6 µg/mL | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Antitumor Activity

This compound has been investigated for its potential as an anticancer agent. Its proposed mechanisms of action include the induction of DNA damage in cancer cells and the inhibition of DNA topoisomerase.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the viability of untreated control cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties, although this is an area that requires further investigation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilutions: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Interaction with the PTEN/Akt Signaling Pathway

Recent research has implicated this compound in the modulation of the PTEN/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and angiogenesis. One study found that a this compound-enriched cochineal extract promoted angiogenesis in a model of thyroid cancer by upregulating the expression of angiogenesis-related genes, namely Vegfb and its transcription factor Hif1a, which are downstream of the PTEN/Akt pathway.

The PTEN (phosphatase and tensin homolog) protein is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By dephosphorylating PIP3, PTEN prevents the activation of Akt. When PTEN is inhibited or its expression is reduced, Akt becomes constitutively active, leading to increased cell survival, proliferation, and angiogenesis.

The following diagram illustrates the proposed interaction of this compound with the PTEN/Akt signaling pathway, leading to the promotion of angiogenesis.

Conclusion

This compound is a fascinating natural product with a rich history and a promising future. While its primary application has been as a natural red colorant, its diverse biological activities, particularly its antioxidant and potential antitumor properties, warrant further investigation. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the pharmacological potential of this unique molecule. A deeper understanding of its mechanism of action, especially its interaction with key cellular signaling pathways like PTEN/Akt, could pave the way for its development as a novel therapeutic agent.

References

- 1. Curcumin regulates the miR-21/PTEN/Akt pathway and acts in synergy with PD98059 to induce apoptosis of human gastric cancer MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. cic.cn.umich.mx [cic.cn.umich.mx]

- 5. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 6. Cochineal (Dactylopius coccus Costa) Pigment Extraction Assisted by Ultrasound and Microwave Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Carminic Acid and Their Chemical Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of carminic acid, a natural anthraquinone glycoside widely used in the food, cosmetic, and pharmaceutical industries. The document delves into the chemical equilibrium between this compound and its primary isomers, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of the underlying chemical processes.

Introduction to this compound and its Isomers

This compound (CA) is a C-glycosyl anthraquinone, renowned for its vibrant red color.[1] In aqueous solutions, this compound exists in equilibrium with two of its isomers: 2-C-α-glucofuranoside of kermesic acid (DCIV) and 2-C-β-glucofuranoside of kermesic acid (DCVII).[2][3][4] This equilibrium is a crucial aspect of the chemistry of cochineal-derived colorants, influencing their stability, color properties, and biological activity.

Beyond this anomerization, the polyhydroxyanthraquinone structure of this compound also allows for the potential of keto-enol tautomerism, a phenomenon common to carbonyl compounds that can significantly impact their chemical reactivity and spectroscopic properties.

Chemical Equilibrium Between this compound and its Anomers

The primary isomeric equilibrium of this compound involves the interconversion between the pyranose form (this compound) and the furanose anomers (DCIV and DCVII).

Quantitative Equilibrium Data

Kinetic studies have elucidated the equilibrium constants (K) and kinetic rate constants (k) for the interconversion of this compound (CA), DCIV, and DCVII in an aqueous solution at 24°C.[2] this compound is the most stable isomer, with the equilibrium strongly favoring its formation.[2]

| Compound | Equilibrium Constant (K) (mol/L) at 24°C[2] |

| This compound (CA) | 1.22 x 10⁻⁷ |

| DCIV | 2.61 x 10⁻³ |

| DCVII | 2.36 x 10⁻³ |

| Reaction | Kinetic Rate Constant (k) (d⁻¹) at 24°C[2] |

| Degradation of DCIV | 0.901 |

| Degradation of DCVII | 1.102 |

| Formation of CA from remaining DCIV | 0.146 |

| Formation of CA from produced DCVII | 0.148 |

Factors Influencing the Equilibrium

Temperature: The rate of equilibration is dependent on temperature. At 40°C, the conversion of DCIV and DCVII to this compound is significantly faster, reaching equilibrium within 2 days, compared to the slower process at 24°C.[2]

Keto-Enol Tautomerism of this compound

The presence of a β-dicarbonyl moiety in the anthraquinone structure of this compound suggests the potential for keto-enol tautomerism. This type of isomerism involves the migration of a proton and the shifting of a double bond.

While direct, extensive studies on the keto-enol tautomerism of this compound are limited, the principles of this phenomenon in β-dicarbonyl compounds are well-established. The equilibrium between the keto and enol forms can be influenced by solvent polarity, temperature, and intramolecular hydrogen bonding.[7][8] Spectroscopic methods like NMR are instrumental in studying such equilibria by identifying the distinct signals of the protons in each tautomeric form.[9][10]

Experimental Protocols

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of this compound and its isomers is reversed-phase HPLC.

Sample Preparation:

-

For high-protein samples (e.g., milk, yogurt): Treat the sample with 8 M NH₄OH for 5 minutes, followed by acidification to pH 2 with 6 M HCl. Centrifuge the mixture, and filter the supernatant before injection.[11][12]

-

For low-protein samples: Simple filtration of the sample is sufficient before injection.[11][12]

-

General extraction: Samples can be homogenized and extracted with 0.05 M NaOH, followed by centrifugation and filtration.[13]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[11][13]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., formic acid or phosphoric acid) is commonly employed.[11][13]

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths, typically around 494 nm for this compound.[14]

Study of Isomer Equilibrium Kinetics

The following protocol outlines a general procedure for studying the chemical equilibrium of this compound isomers.

-

Isolation of Isomers: Isolate pure this compound, DCIV, and DCVII from cochineal extract using preparative HPLC.

-

Solution Preparation: Prepare individual solutions of each isolated isomer in an aqueous buffer at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 24°C or 40°C).

-

Time-Course Analysis: At regular time intervals, withdraw an aliquot from each solution and analyze the composition of the isomers using the HPLC method described above.

-

Data Analysis: Plot the concentration of each isomer as a function of time. From these kinetic curves, determine the rate constants for the forward and reverse reactions and calculate the equilibrium constants.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical equilibrium and a general experimental workflow.

Caption: Chemical equilibrium between this compound and its anomers.

References

- 1. iris.unive.it [iris.unive.it]

- 2. Study on Stability and Determination Methods of this compound Extracted from Dactylopius coccus Costa [spkx.net.cn]

- 3. Color Catalog / this compound Color / Cochineal Extract Color [foodcolor.com]

- 4. imbarex.com [imbarex.com]

- 5. uiw.edu [uiw.edu]

- 6. Effects of different food ingredients on the color and absorption spectrum of this compound and carminic aluminum lake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. HPLC determination of this compound in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]

- 13. Quantitative determination of carmine in foods by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of HPLC and Spectrophotometric Methods for Quantitative Analysis of this compound [spkx.net.cn]

A Technical Guide to the Historical Applications of Carminic Acid in Histology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of carminic acid, the vibrant natural pigment derived from the cochineal insect (Dactylopius coccus), in the field of histology. Long before the advent of synthetic dyes, this compound, in the form of carmine, was an indispensable tool for early microscopists, enabling the visualization of cellular structures and laying the groundwork for modern histopathology. This document provides a detailed overview of key historical carmine-based staining methods, their chemical principles, and the experimental protocols as they were historically performed.

Introduction to this compound in Histology

This compound is a glucosidal hydroxyanthrapurin that produces a characteristic red color. In histological applications, it is almost invariably used as a complex with a metal mordant, typically aluminum or iron salts.[1][2] This complex, known as a "lake," allows the dye to bind to tissue components.[3] The first use of carmine in microscopy is often credited to Joseph von Gerlach in 1858, who used an ammoniacal solution of carmine to stain the cerebellum.[4][5] Throughout the late 19th and early 20th centuries, various formulations of carmine stains were developed, each tailored to selectively stain different cellular elements such as nuclei, glycogen, and mucins.[6][7]

The specificity of carmine staining depends on its formulation.[6][7] For instance, the staining of nuclei and chromosomes is achieved through coordination bonds, potentially supplemented by hydrogen bonds.[7][8] Glycogen, on the other hand, is thought to bind carmine primarily through hydrogen bonding.[7][8] Acidic mucins react ionically with the carmine-metal complex.[7][8] The historical variability in the quality and purity of the natural cochineal dye often led to inconsistencies in staining results, a challenge that modern synthetic dyes have largely overcome.[6][7][8]

Key Historical Staining Techniques

Several carmine-based staining methods became staples in early histology laboratories. The following sections provide detailed experimental protocols for some of the most significant historical applications.

Nuclear Staining: Mayer's Carmalum and Grenacher's Borax Carmine

Carmalum, developed by Paul Mayer, and Borax Carmine, attributed to Grenacher, were widely used for nuclear staining.[2] These solutions provided a sharp, red staining of cell nuclei.

Mayer's Carmalum is an acidic solution of this compound and alum.

Grenacher's Borax Carmine is an alkaline solution that requires differentiation with an acidic solution to remove non-specific background staining.[4]

Glycogen Staining: Best's Carmine

Developed by Best in 1906, this method was a standard for the demonstration of glycogen in tissues.[9][10] The high alkalinity of the working solution is thought to enhance the hydrogen bonding between the carmine complex and glycogen.[11]

Mucin Staining: Mayer's Mucicarmine (Southgate's Modification)

Paul Mayer also developed a mucicarmine stain in 1896, which was later modified by Southgate.[1][4] This technique is highly specific for acidic mucopolysaccharides of epithelial origin and is also used to demonstrate the capsule of Cryptococcus neoformans.[12][13] The staining is attributed to the formation of a chelate complex between the aluminum in the mucicarmine solution and the acidic groups of the mucin, to which the carmine then attaches.[14]

Chromosome Staining: Acetocarmine

Acetocarmine has been a fundamental stain in cytogenetics for the visualization of chromosomes in squash preparations.[15] The acetic acid in the solution acts as both a fixative and a solvent for the carmine.

Data Presentation: Quantitative Overview of Historical Formulations

The following tables summarize the quantitative data for the preparation of the historical this compound staining solutions.

| Table 1: Formulations for Nuclear Staining | |||

| Reagent | Mayer's Carmalum | Grenacher's Borax Carmine (Aqueous) | Notes |

| Carmine | 1.0 g | 2.0-3.0 g | The primary staining agent. |

| Potassium Aluminum Sulfate (Alum) | 10.0 g | - | Mordant for Carmalum. |

| Borax (Sodium Borate) | - | 4.0 g | Creates an alkaline solution for dissolving carmine. |

| Distilled Water | 200.0 ml | 100.0 ml | Solvent. |

| Formaldehyde (10%) | 1.0 ml | - | Preservative for Carmalum. |

| Table 2: Formulations for Glycogen and Mucin Staining | |||

| Reagent | Best's Carmine (Stock Solution) | Mayer's Mucicarmine | Notes |

| Carmine | 2.5 g | 1.0 g | Primary staining agent. |

| Potassium Carbonate | 1.2 g | - | Creates an alkaline solution. |

| Aluminum Chloride | - | 0.5 g | Mordant for Mucicarmine. |

| Ammonia | Variable | - | Enhances alkalinity in Best's Carmine. |

| Distilled Water | Variable | 2.0 ml | Solvent. |

| 50% Ethanol | - | 100.0 ml | Solvent and preservative for Mucicarmine. |

| Table 3: Formulation for Chromosome Staining | ||

| Reagent | Acetocarmine (1% solution) | Notes |

| Carmine | 10.0 g | Primary staining agent. |

| Glacial Acetic Acid | 450.0 ml | Acts as a fixative and solvent. |

| Distilled Water | 550.0 ml | To make a 45% acetic acid solution. |

| Ferric Chloride (10% solution) | Optional (5 ml per 100 ml of stain) | Intensifies the stain. |

Experimental Protocols

The following are detailed methodologies for the key historical experiments cited.

Protocol 1: Mayer's Carmalum Staining for Nuclei

-

Deparaffinize and Hydrate: Bring paraffin-embedded tissue sections to water.

-

Staining: Place slides in Mayer's Carmalum solution for 10-20 minutes.

-

Washing: Wash in distilled water.

-

Dehydration: Dehydrate through graded alcohols.

-

Clearing and Mounting: Clear in xylene and mount with a resinous medium.

Protocol 2: Best's Carmine Staining for Glycogen

-

Deparaffinize and Hydrate: Bring paraffin-embedded tissue sections to water.

-

Nuclear Staining (Optional): Stain nuclei with an iron hematoxylin.

-

Staining: Place slides in the working Best's Carmine solution for 15-30 minutes.

-

Differentiation: Differentiate in a solution of absolute alcohol, methyl alcohol, and distilled water to remove background staining.

-

Dehydration: Dehydrate through graded alcohols.

-

Clearing and Mounting: Clear in xylene and mount.

Protocol 3: Southgate's Modification of Mayer's Mucicarmine Staining

-

Deparaffinize and Hydrate: Bring paraffin-embedded tissue sections to distilled water.

-

Nuclear Staining: Stain nuclei with a suitable hematoxylin solution and blue in Scott's tap water substitute.[16]

-

Washing: Wash in running tap water.

-

Staining: Stain with the mucicarmine solution for 20 minutes.[16]

-

Washing: Wash in running tap water.

-

Dehydration: Dehydrate through graded alcohols.

-

Clearing and Mounting: Clear in xylene and mount.

Protocol 4: Acetocarmine Staining for Chromosome Squashes

-

Fixation: Fix fresh plant or animal tissue (e.g., root tips, anthers) in a suitable fixative.

-

Staining: Transfer the fixed material to a 1% acetocarmine solution for at least 30 minutes. The staining time may be longer for older material.[15]

-

Maceration (Optional): Gently heat the tissue in the acetocarmine on a slide.

-

Squashing: Place a coverslip over the tissue and apply gentle pressure with a thumb or the end of a probe to squash the cells and spread the chromosomes.[5][15]

-

Sealing (Optional): Seal the edges of the coverslip for temporary storage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for carmine staining of paraffin-embedded tissue sections.

Caption: Experimental workflow for the acetocarmine chromosome squash technique.

Caption: Logical relationships of carmine staining mechanisms with different tissue components.

References

- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 2. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 5. ACETO-ORCEIN STAINING [k-state.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stainsfile.com [stainsfile.com]

- 10. Staining Kit: Carmine Staining for Glycogen (after BEST) [morphisto.de]

- 11. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

- 12. Mucicarmine Stain Kit (Modified Southgate's) | Azer Scientific [azerscientific.com]

- 13. engscientific.com [engscientific.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ACETOCARMINE STAINING [k-state.edu]

- 16. Southgate's Mucicarmine Staining Protocol - IHC WORLD [ihcworld.com]

carminic acid as a natural feeding deterrent in insects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carminic acid, a vibrant red anthraquinone glycoside, is a naturally occurring secondary metabolite produced by scale insects of the genus Dactylopius.[1][2] Renowned for its use as a natural colorant, this compound's primary ecological role is that of a potent feeding deterrent, offering the producing insects a chemical defense mechanism against predation, particularly from ants.[1][3][4] This technical guide provides a comprehensive overview of this compound's function as a natural feeding deterrent in insects, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating the proposed biological pathways involved in its biosynthesis and gustatory rejection. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of natural insect deterrents.

Introduction

The co-evolutionary arms race between insects and their predators has led to the development of a vast arsenal of chemical defenses. Among these, feeding deterrents play a crucial role in protecting insects from predation. This compound (C₂₂H₂₀O₁₃) is a prime example of such a defensive compound, produced by cochineal insects (Dactylopius coccus) that feed on Opuntia cacti.[2][5] The conspicuous red color of this compound may also serve as a visual aposematic warning to predators.[1] This guide delves into the scientific understanding of this compound's deterrent properties, its mechanism of action, and the experimental approaches used to quantify its effects.

Quantitative Data on Feeding Deterrence

The deterrent effect of this compound has been documented, particularly against various ant species. While comprehensive dose-response studies across a wide range of insect species are not extensively available in the public domain, existing research provides valuable quantitative insights.

Some predatory insects have evolved the ability to sequester this compound from their prey and utilize it for their own defense. The defensive secretions of these predatory larvae contain concentrations of this compound that have been proven to be deterrent to ants.

| Predator Species | Defensive Secretion | This compound Concentration (%) | Target Insect | Reference |

| Laetilia coccidivora (Pyralid moth caterpillar) | Crop fluid | 0.2 - 6.2 | Ants | [4][6] |

| Hyperaspis trifurcata (Coccinellid beetle larvae) | Hemolymph (reflex bleeding) | 0.2 - 6.2 | Ants | [4][6] |

| Leucopis sp. (Chamaemyiid fly larvae) | Rectal fluid | 0.2 - 6.2 | Ants | [4][6] |

Experimental Protocols

The evaluation of feeding deterrents like this compound relies on carefully designed bioassays. The following protocols describe common methodologies for assessing the antifeedant properties of chemical compounds.

Two-Choice Feeding Bioassay

This assay is designed to determine the preference of insects when presented with a choice between a control food source and a food source treated with the test compound.

Objective: To quantify the feeding deterrence of this compound against ants.

Materials:

-

Ant colony (e.g., Lasius niger)

-

This compound (analytical grade)

-

Control food solution (e.g., 40% honey and condensed milk solution)

-

Test food solution (this compound dissolved in the control food solution at various concentrations)

-

Feeding stations (e.g., small petri dishes or microcentrifuge tube caps)

-

Observation arena

-

Video recording equipment (optional)

-

Image analysis software (optional)

Procedure:

-

Preparation of Solutions:

-

Prepare the control food solution.

-

Prepare a stock solution of this compound in the control food solution.

-

Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w).

-

-

Assay Setup:

-

Place two feeding stations in the observation arena.

-

Apply a standard volume (e.g., 10 µL) of the control solution to one feeding station and the same volume of a test solution to the other. The positions of the control and test solutions should be randomized between replicates to avoid any positional bias.

-

-

Insect Introduction and Observation:

-

Introduce a standardized number of forager ants into the arena.

-

Record the number of ants feeding from each station at regular intervals (e.g., every 5 minutes for a total of 60 minutes). Video recording can facilitate accurate data collection.

-

-

Data Analysis:

-

Calculate the percentage of ants feeding on the control and test solutions at each time point.

-

A feeding deterrence index (FDI) can be calculated using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the number of ants feeding on the control and T is the number of ants feeding on the test solution.

-

Statistical analysis (e.g., Wilcoxon signed-rank test) can be used to determine significant differences in feeding preference.

-

No-Choice Feeding Bioassay

This assay measures the absolute consumption of a treated food source in the absence of an alternative.

Objective: To determine the effect of this compound on the total food intake of an insect.

Materials:

-

Test insects (e.g., lepidopteran larvae)

-

Artificial diet

-

This compound

-

Petri dishes or individual rearing containers

-

Analytical balance

Procedure:

-

Diet Preparation:

-

Prepare the artificial diet according to a standard protocol.

-

Incorporate this compound into the diet at various concentrations during its preparation. A control diet without this compound should also be prepared.

-

-

Assay Setup:

-

Aliquot a pre-weighed amount of the control or a test diet into individual containers.

-

Place one pre-weighed insect larva in each container.

-

-

Incubation and Measurement:

-

Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod) for a specific duration (e.g., 48-72 hours).

-

At the end of the assay period, remove the larvae and any frass from the containers.

-

Re-weigh the remaining diet to determine the amount consumed. The larvae can also be weighed to assess changes in body weight.

-

-

Data Analysis:

-

Calculate the mean food consumption for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the consumption between the control and this compound-treated groups.

-

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. The biosynthetic pathway involves a series of enzymatic reactions, including condensations, cyclizations, and hydroxylations.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for a Two-Choice Feeding Bioassay

The following diagram outlines the key steps in conducting a two-choice feeding bioassay to evaluate the deterrent effect of this compound.

Caption: Workflow for a two-choice feeding bioassay.

Proposed Gustatory Rejection Signaling Pathway

The precise molecular mechanism by which insects detect and respond to this compound is not yet fully elucidated. However, based on the understanding of bitter taste perception in insects, a generalized signaling pathway can be proposed. It is hypothesized that this compound, as a deterrent compound, activates gustatory receptor neurons (GRNs) tuned to bitter tastants.

Caption: Proposed signaling pathway for this compound-induced feeding deterrence.

Conclusion

This compound serves as a potent natural feeding deterrent, providing an effective chemical defense for the insects that produce or sequester it. The quantitative data, though limited in scope, clearly demonstrates its efficacy against ants. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential natural insect deterrents. While the precise molecular targets and signaling pathways for this compound-induced gustatory rejection are still under investigation, the proposed model provides a logical framework for future research. A deeper understanding of these mechanisms could pave the way for the development of novel, bio-rational approaches to pest management. Further research is warranted to establish comprehensive dose-response relationships across a broader range of insect species and to identify the specific gustatory receptors involved in its detection.

References

- 1. A high‐throughput and sensitive method for food preference assays in the argentine ant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genomic and brain expansion provide ants with refined sense of smell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Carminic Acid Under Various pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of carminic acid, a natural anthraquinone colorant, under a range of pH conditions. Understanding the pH-dependent stability of this compound is critical for its application in pharmaceuticals, food, and cosmetics, where color consistency and degradation prevention are paramount. This document details the colorimetric and spectrophotometric changes of this compound at various pH levels, outlines experimental protocols for stability testing, and presents a logical framework for its degradation pathways.

pH-Dependent Physicochemical Properties of this compound

This compound's vibrant color is intrinsically linked to the pH of its environment. The molecule possesses multiple acidic protons, leading to different ionic forms with distinct colors and absorption spectra as the pH changes.[1] The color of this compound solutions can range from orange in acidic conditions to red in neutral and violet in alkaline environments.[2][3]

Quantitative Data on pH-Dependent Properties

The following table summarizes the key quantitative parameters of this compound at various pH values, including its visual color, maximum absorbance (λmax), and dissociation constants (pKa).

| pH Range/Value | Visual Color | Maximum Absorbance (λmax) (nm) | Predominant Ionic Species/Comments |

| < 2.8 | Orange-Yellow | ~490 - 500[4] | Fully protonated form (H4A) |

| 3 - 4 | Orange[2] | ~490 - 500[5] | Deprotonation of the carboxylic acid group begins. |

| 4.8 | Yellow[4] | - | Corresponds to the first pKa. |

| 5.43 | - | - | Second pKa value.[4] |

| 6.2 | Violet[4] | - | Transition towards dianionic species. |

| 7 | Red[2] | ~530[6] | A mix of monoanionic and dianionic forms. |

| 8.10 | - | - | Third pKa value.[4] |

| 9 | Violet[2] | ~540 - 570[7][8] | Predominantly trianionic and tetraanionic species. |

| > 11 | Violet[9] | ~540[5] | Fully deprotonated form. |

pKa Values of this compound: [4][10]

-

pKa1 ≈ 2.81 - 3.13 (Carboxylic acid proton)

-

pKa2 ≈ 5.43 - 6.20 (Phenolic hydroxyl proton)

-

pKa3 ≈ 8.10 - 8.94 (Phenolic hydroxyl proton)

These pKa values indicate the pH at which 50% of the respective acidic protons have dissociated, leading to the observed color shifts.

Experimental Protocols

General Protocol for Evaluating pH Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound solutions at different pH values.

Objective: To determine the effect of pH on the color and spectral properties of this compound over time.

Materials:

-

This compound standard

-

Buffer solutions (pH 2, 4, 6, 8, 10, 12)

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in deionized water.

-

Preparation of Test Solutions: For each pH to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer solution to the final volume.

-

Initial Measurements:

-

Immediately after preparation, measure the pH of each test solution using a calibrated pH meter.

-

Record the visual color of each solution.

-

Measure the UV-Vis absorption spectrum (e.g., 350-700 nm) of each solution using a spectrophotometer. Record the wavelength of maximum absorbance (λmax) and the absorbance value at λmax.

-

-

Stability Study:

-

Store the test solutions under controlled conditions (e.g., protected from light at a specific temperature).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), repeat the measurements from step 3.

-

-

Data Analysis:

-

Tabulate the changes in color, λmax, and absorbance at λmax as a function of pH and time.

-

Calculate the percentage degradation of this compound over time at each pH.

-

Protocol for UV-Vis Spectrophotometric Analysis of this compound at Various pH

This protocol details the procedure for obtaining the UV-Vis absorption spectra of this compound at different pH values.

Objective: To determine the λmax and molar extinction coefficient of this compound at various pH levels.

Materials:

-

This compound

-

A series of buffer solutions covering the desired pH range (e.g., pH 2 to 12)

-

Spectrophotometer (UV-Vis)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or water) with a precisely known concentration.

-

Prepare a series of working solutions by diluting the primary stock solution with the respective buffer solutions to a final concentration suitable for spectrophotometric analysis (typically in the µM range).

-

Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Measure the UV-Vis spectrum of each working solution from approximately 200 nm to 800 nm, using the corresponding buffer solution as a blank.

-

Identify the λmax for each pH value from the resulting spectra.

-

Record the absorbance at λmax for each solution.

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Degradation Pathways and Stability Considerations

The stability of this compound is influenced not only by pH but also by factors such as light, temperature, and the presence of oxidizing or reducing agents.[9] The chemical structure of this compound, which consists of an anthraquinone core linked to a glucose unit, has two main points of potential degradation under varying pH conditions: the glycosidic bond and the anthraquinone ring system.[11]

Hypothetical pH-Dependent Degradation Pathways

While specific, experimentally verified chemical degradation pathways of this compound solely as a function of pH are not extensively documented, a logical degradation pathway can be proposed based on the known reactivity of its constituent parts.

Under Acidic Conditions (pH < 4):

-

Hydrolysis of the Glycosidic Bond: The C-glycosidic bond in this compound is relatively stable to acid hydrolysis compared to O-glycosidic bonds. However, under strong acidic conditions and elevated temperatures, this bond can be cleaved, leading to the formation of kermesic acid (the aglycone) and a glucose degradation product.[12][13]

-

Anthraquinone Ring Stability: The anthraquinone core is generally stable in acidic conditions.

Under Alkaline Conditions (pH > 9):

-

Oxidative Degradation of the Anthraquinone Ring: In the presence of oxygen, the hydroxylated anthraquinone ring system of this compound can be susceptible to oxidative degradation at high pH. This can lead to the opening of the aromatic rings and the formation of smaller, colorless carboxylic acid derivatives.[1][14]

-

Glycosidic Bond Stability: The C-glycosidic bond is generally more stable under alkaline conditions.

The following diagrams illustrate these hypothetical degradation pathways.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive stability analysis of this compound under various pH conditions.

Conclusion

The stability of this compound is highly dependent on the pH of its surrounding medium. Its color and UV-Vis absorption spectrum undergo significant changes with variations in pH due to the protonation and deprotonation of its acidic functional groups. While generally stable, this compound can undergo degradation under extreme pH conditions, primarily through the hydrolysis of its glycosidic bond in strong acid and oxidative degradation of its anthraquinone core in strong alkali. For applications requiring high stability, particularly in acidic conditions, the use of carmine, a metal-lake complex of this compound, is often preferred. A thorough understanding and quantitative analysis of the pH-dependent stability of this compound are essential for its successful and reliable application in various industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Color Catalog / this compound Color / Cochineal Extract Color [foodcolor.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1260-17-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study on Stability and Determination Methods of this compound Extracted from Dactylopius coccus Costa [spkx.net.cn]

- 10. redalyc.org [redalyc.org]

- 11. This compound - American Chemical Society [acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carminic Acid Extraction and Purification from Cochineal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminic acid is a potent anthraquinone colorant derived from the female cochineal insect (Dactylopius coccus Costa). Its vibrant red hue and stability have made it a valuable natural dye in the food, cosmetic, and pharmaceutical industries.[1][2] The increasing global restrictions on synthetic colorants have further amplified the demand for high-purity this compound.[1][3] The recovery and purification of this compound from raw cochineal can be a complex process, with traditional methods often resulting in low and inconsistent yields.[1][4]

This document provides detailed protocols for various methods of this compound extraction and purification, including conventional solvent extraction, as well as modern, eco-friendly techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[5][6] These advanced methods offer significant improvements in efficiency and yield.[5][6] Additionally, protocols for the purification of this compound are outlined.

Data Presentation: Comparison of Extraction Methodologies

The following table summarizes the quantitative data from various studies on the extraction of this compound, providing a clear comparison of their efficiencies and yields.

| Extraction Method | Key Parameters | Yield | Efficiency | Reference |

| Conventional Method | Water extraction, boiling for 30 minutes | 31.9 ± 3.4% (extract) | 10.6 mg/min | [5][6] |

| Ultrasound-Assisted Extraction (UAE) | 67.34 °C, 20 mL solvent, 15 min processing time | 49.2 ± 3.25% (extract) | 31.3 mg/min | [5][6][7] |

| Microwave-Assisted Extraction (MAE) | 60 °C, 15 min, 1:20 g/mL solvent ratio | 40.89 ± 2.96% (extract) | 27.3 mg/min | [5] |

| IDRC Carmine Extraction Process | Boiling in water, filtration, precipitation | 23% yield of 62% pure carmine | Not Reported | [8] |

| Optimized Aqueous Extraction | 109.1 mL water with 80 mg sodium carbonate:citric acid (68% m/m), boiling for 11.8 min in two stages | 23.26 ± 0.46% this compound | Not Reported | [9] |

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol is a traditional method for extracting this compound using a simple solvent and heat.

Materials:

-

Dried and ground cochineal insects

-

Distilled water

-

Heating mantle or water bath

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Stirring plate and stir bar

Procedure:

-

Weigh a desired amount of dried, ground cochineal.

-

Add distilled water to the cochineal powder in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

-

Heat the mixture to boiling while stirring continuously.

-

Maintain the boil for 30 minutes.[6]

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to separate the aqueous extract from the solid insect residue.

-

The resulting filtrate is the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is an advanced method that utilizes acoustic cavitation to enhance extraction efficiency.

Materials:

-

Dried and ground cochineal insects

-

Distilled water or ethanol-water mixture

-

Ultrasonic bath or probe sonicator

-

Temperature-controlled water bath

-

Beakers and flasks

-

Filtration apparatus

Procedure:

-

Place a known quantity of ground cochineal into an extraction vessel.

-

Add the desired solvent (e.g., 20 mL of water).[7]

-

Place the vessel in an ultrasonic bath with the temperature set to 60-70 °C.[7]

-

Apply ultrasonic waves for a duration of 15 minutes.[7]

-

After sonication, remove the sample and allow it to cool.

-

Filter the extract to remove solid particles.

-

The filtrate contains the extracted this compound.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and insect matrix, accelerating the extraction process.

Materials:

-

Dried and ground cochineal insects

-

Distilled water or other suitable solvent

-

Microwave extraction system

-

Extraction vessels

-

Filtration apparatus

Procedure:

-

Place a weighed amount of ground cochineal into a microwave-safe extraction vessel.

-

Add the solvent at a solid-to-liquid ratio of 1:20 g/mL.[5]

-

Seal the vessel and place it in the microwave extractor.

-

Set the temperature to 60 °C and the extraction time to 15 minutes.[5]

-

After the extraction cycle is complete, carefully remove the vessel and allow it to cool.

-

Filter the mixture to obtain the crude this compound extract.

Protocol 4: Purification by Precipitation (Carmine Lake Formation)

This protocol describes the conversion of crude this compound extract into a more stable pigment-metal complex known as carmine.

Materials:

-

Crude this compound extract

-

Citric acid solution

-

Aluminum salt solution (e.g., alum)

-

Calcium salt solution (e.g., calcium chloride)

-

Heating and stirring apparatus

-

pH meter

-

Filtration apparatus

-

Drying oven

Procedure:

-

Heat the crude this compound extract to boiling.

-

Slowly add citric acid to adjust the pH of the solution to between 5.0 and 5.5.[8]

-

While maintaining the temperature and stirring, add appropriate amounts of aluminum and calcium salt solutions.[8]

-